27.5-Fold IC50 Improvement Over Non-Fluorinated 1-Benzyl-1H-imidazole-2-thiol in Bovine DBH Assay
In a standardized bovine DBH inhibition assay, 1-(3,5-difluorobenzyl)-2-mercaptoimidazole (target) displayed an IC50 of 1,202 nM, whereas the non-fluorinated 1-benzyl-1H-imidazole-2-thiol showed an IC50 of 33,113 nM—a 27.5-fold potency advantage conferred by 3,5-difluoro substitution . The hydroxylated analog 3-[(3,5-difluoro-4-hydroxyphenyl)methyl]-1H-imidazole-2-thione achieved an IC50 of 74 nM, being 16.2-fold more potent than the target but exhibiting in vivo metabolic liability (see separate evidence item) .
| Evidence Dimension | DBH IC50 |
|---|---|
| Target Compound Data | 1,202 nM |
| Comparator Or Baseline | 1-Benzyl-1H-imidazole-2-thiol: 33,113 nM; 3-[(3,5-Difluoro-4-hydroxyphenyl)methyl]-1H-imidazole-2-thione: 74 nM |
| Quantified Difference | 27.5-fold more potent vs. non-fluorinated analog; 16.2-fold less potent vs. 4-hydroxy analog |
| Conditions | Bovine dopamine β-hydroxylase; PubChem BioAssay AID 62155 |
Why This Matters
Procurement of the non-fluorinated analog for DBH inhibition studies would require ~27-fold higher concentrations, increasing solvent burden and off-target risk, while the 4-hydroxy analog, though more potent in vitro, fails to translate this advantage in vivo.
